molecular formula C45H35As B14351513 Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane CAS No. 94953-09-0

Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane

Cat. No.: B14351513
CAS No.: 94953-09-0
M. Wt: 650.7 g/mol
InChI Key: IOAGKLSHDOSVLM-UHFFFAOYSA-N
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Description

Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of multiple phenyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane typically involves the reaction of triphenylarsine with a suitable alkyne derivative under controlled conditions. The reaction may require the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis to an industrial scale. This would require the use of larger reaction vessels, efficient mixing, and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce new functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: As a reagent or catalyst in organic synthesis and materials science.

    Biology: Investigating the biological activity and potential therapeutic applications of organoarsenic compounds.

    Medicine: Exploring the compound’s potential as an anticancer or antimicrobial agent.

    Industry: Developing new materials with unique properties for use in electronics, coatings, and other applications.

Mechanism of Action

The mechanism by which Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane exerts its effects depends on its specific interactions with molecular targets. In biological systems, the compound may interact with proteins, enzymes, or DNA, leading to various biological responses. The exact pathways and molecular targets involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Triphenylarsine: A simpler organoarsenic compound with three phenyl groups attached to arsenic.

    Tetraphenylarsonium chloride: An organoarsenic compound with four phenyl groups and a chloride counterion.

    Phenylarsonic acid: An organoarsenic compound with a phenyl group and an arsenic acid moiety.

Uniqueness

Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane is unique due to its complex structure, which includes multiple phenyl groups and an alkyne moiety. This structural complexity may confer unique chemical properties and reactivity compared to simpler organoarsenic compounds.

Properties

CAS No.

94953-09-0

Molecular Formula

C45H35As

Molecular Weight

650.7 g/mol

IUPAC Name

tetraphenyl(1,1,3-triphenylprop-2-ynyl)-λ5-arsane

InChI

InChI=1S/C45H35As/c1-8-22-38(23-9-1)36-37-45(39-24-10-2-11-25-39,40-26-12-3-13-27-40)46(41-28-14-4-15-29-41,42-30-16-5-17-31-42,43-32-18-6-19-33-43)44-34-20-7-21-35-44/h1-35H

InChI Key

IOAGKLSHDOSVLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)[As](C4=CC=CC=C4)(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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